Biochemical Potency: UNC2399 vs. UNC2400 Negative Control
UNC2399 is a biotinylated derivative of UNC1999 that retains high in vitro potency for EZH2, with an IC50 of 17 ± 2 nM (n=3) in the radioactive biochemical assay, compared to the parent compound UNC1999 which exhibits an IC50 of 2 nM [1]. Despite the biotin modification, UNC2399's potency remains within the low nanomolar range, allowing it to be used directly in affinity capture workflows without requiring a separate biotinylated ligand or antibody. In contrast, non-biotinylated EZH2 inhibitors such as GSK126 (IC50 9.9 nM) and EPZ-6438 (IC50 11 nM) lack an intrinsic affinity handle and cannot be directly employed in pull-down assays .
| Evidence Dimension | In vitro potency (EZH2 inhibition) |
|---|---|
| Target Compound Data | IC50 = 17 ± 2 nM |
| Comparator Or Baseline | UNC1999 (parent): IC50 = 2 nM; GSK126: IC50 = 9.9 nM; EPZ-6438: IC50 = 11 nM |
| Quantified Difference | UNC2399 is ~8.5-fold less potent than UNC1999 but remains a potent low-nanomolar inhibitor with the added biotin functionality |
| Conditions | EZH2 radioactive biochemical assay using 3H-labeled SAM, 1-1000 nM compound range |
Why This Matters
For affinity-based assays, UNC2399 offers a direct, single-component solution that eliminates the need for secondary biotinylation or antibody-based detection.
- [1] Konze KD, Ma A, Li F, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-1334. doi:10.1021/cb400133j View Source
